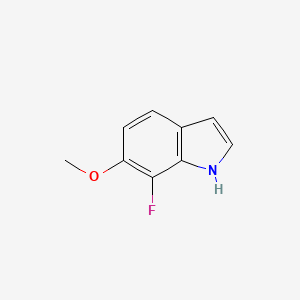

7-Fluoro-6-methoxy-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoro-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The addition of fluorine and methoxy groups to the indole structure can enhance its biological activity and chemical stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For 7-Fluoro-6-methoxy-1H-indole, the starting materials would include a fluorinated phenylhydrazine and a methoxy-substituted aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

7-Fluoro-6-methoxy-1H-indole can undergo various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Nucleophilic substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro-substituted derivatives, while reduction could produce amine-substituted derivatives.

Aplicaciones Científicas De Investigación

7-Fluoro-6-methoxy-1H-indole has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 7-Fluoro-6-methoxy-1H-indole depends on its specific biological activity. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and nucleic acids . The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity.

Comparación Con Compuestos Similares

Similar Compounds

7-Fluoroindole: Similar structure but lacks the methoxy group, which may result in different biological activities and chemical properties.

6-Methoxyindole: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.

5-Fluoro-6-methoxyindole: Another fluorinated and methoxylated indole derivative with potentially different properties.

Uniqueness

7-Fluoro-6-methoxy-1H-indole is unique due to the presence of both fluorine and methoxy groups, which can enhance its chemical stability and biological activity compared to other indole derivatives. The combination of these substituents can lead to improved pharmacokinetic properties and therapeutic potential.

Actividad Biológica

7-Fluoro-6-methoxy-1H-indole is a notable derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents. The unique combination of fluorine and methoxy groups enhances its chemical stability and biological activity, making it a subject of significant research interest.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C9H8FNO

- Molecular Weight : 165.16 g/mol

- Canonical SMILES : COC1=C(C2=C(C=C1)C=CN2)F

- InChI Key : YPKUQOIEALHHAG-UHFFFAOYSA-N

Structural Characteristics

The presence of both the fluorine and methoxy groups in this compound significantly influences its reactivity and biological interactions. The fluorine atom can enhance lipophilicity, while the methoxy group may improve solubility and stability.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. It acts through various mechanisms, including:

- Telomerase Inhibition : This compound has been shown to inhibit telomerase activity, which is crucial for the proliferation of cancer cells. A study reported an IC50 value of approximately 2.3 µM against gastric cancer cell lines (SGC-7901), demonstrating significant potency compared to traditional chemotherapeutics .

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is particularly relevant in breast cancer cell lines, where it has shown effective inhibition of growth.

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Its structural features allow it to interact with viral proteins, potentially inhibiting viral replication. Studies have suggested that indole derivatives can modulate immune responses, enhancing the host's ability to fight viral infections.

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound exhibits anti-inflammatory effects. Indole derivatives are known to downregulate pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound can interact with specific receptors on cell membranes, influencing signaling pathways associated with cell growth and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| This compound | Fluorine and methoxy groups | Anticancer, antiviral | 2.3 (SGC-7901) |

| 7-Fluoroindole | Lacks methoxy group | Moderate anticancer activity | Not specified |

| 6-Methoxyindole | Lacks fluorine atom | Lower biological activity | Not specified |

This table highlights the unique properties of this compound compared to other indole derivatives, emphasizing its enhanced biological activities due to the specific substituents present.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various indole derivatives, including this compound. The results demonstrated that this compound exhibited a strong inhibitory effect on multiple cancer cell lines, particularly MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values significantly lower than those of standard treatments like 5-fluorouracil .

Evaluation of Antiviral Activity

Another research effort focused on the antiviral potential of this compound against specific viral strains. The findings indicated that this compound could inhibit viral replication effectively, suggesting its potential as a lead compound for developing new antiviral therapies.

Propiedades

IUPAC Name |

7-fluoro-6-methoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKUQOIEALHHAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.